molecular formula C12H10ClN5O B11847404 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- CAS No. 123994-78-5

6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-

Cat. No.: B11847404
CAS No.: 123994-78-5
M. Wt: 275.69 g/mol
InChI Key: JRBVNMWTAAIGOF-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a purine ring system substituted with a 3-chloro-4-methylphenyl group and an amino group. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloro-4-methylphenylamine with a suitable purine derivative. One common method is the nucleophilic substitution reaction where the amino group of 3-chloro-4-methylphenylamine attacks the purine ring, leading to the formation of the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where the chlorine atom or the amino group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(3-chloro-4-methylphenyl)benzamide: Similar in structure but differs in the presence of a benzamide group instead of a purine ring.

    3-Chloro-4-methylphenyl isocyanate: Contains the same 3-chloro-4-methylphenyl group but has an isocyanate functional group instead of an amino-purine structure.

Uniqueness

2-((3-Chloro-4-methylphenyl)amino)-1H-purin-6(9H)-one is unique due to its purine ring system, which is a common structural motif in many biologically active compounds, including nucleotides and certain pharmaceuticals. This structural feature may confer specific binding properties and biological activities that are distinct from other similar compounds.

Properties

CAS No.

123994-78-5

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

2-(3-chloro-4-methylanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H10ClN5O/c1-6-2-3-7(4-8(6)13)16-12-17-10-9(11(19)18-12)14-5-15-10/h2-5H,1H3,(H3,14,15,16,17,18,19)

InChI Key

JRBVNMWTAAIGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3)Cl

Origin of Product

United States

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